XL413
Overview
Description
Scientific Research Applications
Chemistry: Used as a tool compound to study cell cycle regulation and DNA replication.
Biology: Investigated for its role in inhibiting cell division cycle 7 kinase and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating advanced and metastatic solid tumors.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
Target of Action
XL413, also known as BMS-863233 hydrochloride, is a potent, selective, and ATP competitive inhibitor of Cdc7 . Cdc7, or cell division cycle 7-related protein kinase, is a serine-threonine kinase that plays a crucial role in the initiation and maintenance of DNA replication .
Mode of Action
This compound selectively inhibits the Cdc7 kinase, thereby disrupting the normal cell cycle. This inhibition occurs through competitive binding to the ATP site of the Cdc7 kinase . The compound has an IC50 of 3.4 nM for Cdc7, indicating its high potency .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway. Cdc7 kinase is crucial for DNA replication initiation and fork processing . By inhibiting Cdc7, this compound disrupts the normal progression of the cell cycle, particularly the transition from the late S to G2 phase .
Result of Action
This compound’s inhibition of Cdc7 results in significant effects on cell proliferation and viability. It has been shown to inhibit cell proliferation, decrease cell viability, and elicit caspase 3/7 activity in Colo-205 cells . Additionally, this compound induces apoptosis in certain cell types, further contributing to its antiproliferative effects .
Action Environment
It is known that the compound is well-tolerated at various doses and shows no significant body weight loss, suggesting a degree of stability and efficacy across different conditions .
Future Directions
BMS-863233 hydrochloride has been investigated for the treatment of refractory hematologic cancer . A study identified gene expression markers that are potentially predictive of a clinical response to BMS-863233/XL413 . This could guide future research and clinical applications of this compound.
Relevant Papers The paper “Identification of candidate predictive biomarkers for the cdc7 kinase inhibitor BMS-863233/XL413” discusses the use of cell line models to identify gene expression markers that are potentially predictive of a clinical response to BMS-863233/XL413 .
Biochemical Analysis
Biochemical Properties
BMS-863233 hydrochloride is an ATP competitive inhibitor of CDC7, with an IC50 of 3.4 nM . It also shows potent effects on CK2 and PIM1, with IC50 values of 215 nM and 42 nM respectively . These interactions suggest that BMS-863233 hydrochloride can influence a variety of biochemical reactions by interacting with these enzymes.
Cellular Effects
BMS-863233 hydrochloride has been shown to inhibit cell proliferation and decrease cell viability . It also elicits caspase 3/7 activity, suggesting it may influence apoptosis . These effects indicate that BMS-863233 hydrochloride can have a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of BMS-863233 hydrochloride involves its binding interactions with CDC7, CK2, and PIM1 . By inhibiting these enzymes, BMS-863233 hydrochloride can influence gene expression and other cellular processes.
Dosage Effects in Animal Models
BMS-863233 hydrochloride has been shown to significantly inhibit tumor growth in rodent models
Metabolic Pathways
Given its interactions with CDC7, CK2, and PIM1, it is likely that BMS-863233 hydrochloride could influence metabolic flux or metabolite levels .
Subcellular Localization
Given its potent effects on cell function, it is likely that BMS-863233 hydrochloride is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of reagents such as chloroform, pyrrolidine, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: The industrial production of BMS-863233 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography and mass spectrometry to confirm the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions: BMS-863233 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups .
Comparison with Similar Compounds
XL413 hydrochloride: A hydrochloride salt form of BMS-863233 with similar inhibitory activity against cell division cycle 7 kinase.
Other cell division cycle 7 inhibitors: Compounds such as PIM1 and CK2 inhibitors that also target cell cycle regulation but with different selectivity profiles.
Uniqueness: BMS-863233 is unique due to its high selectivity for cell division cycle 7 kinase and its potent antineoplastic activity. It exhibits greater than 12-fold selectivity for cell division cycle 7 over PIM1 kinase and more than 30-fold selectivity over pMCM and CK2 .
Properties
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLXRKVUJDJKG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022522 | |
Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169558-38-6 | |
Record name | BMS-863233 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169558386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-863233 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12357 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-863233 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QK62S7492 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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